molecular formula C21H27N3O3 B5360779 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide

2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide

Cat. No. B5360779
M. Wt: 369.5 g/mol
InChI Key: YIJWRBKMHIGOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as TAP-144 and has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action, making it a valuable tool for researchers in the field of neuroscience and pharmacology.

Mechanism of Action

TAP-144 acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is widely distributed in the brain and is known to play a key role in regulating mood, anxiety, and stress. TAP-144 binds to the receptor and activates it, leading to an increase in the release of serotonin and other neurotransmitters. This results in a reduction in anxiety and an improvement in mood.
Biochemical and Physiological Effects:
TAP-144 has been shown to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and other neurotransmitters, leading to a reduction in anxiety and an improvement in mood. TAP-144 has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

TAP-144 has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, making it a valuable tool for studying the role of this receptor in regulating mood, anxiety, and stress. TAP-144 also has a unique mechanism of action, making it a valuable tool for studying the pharmacology of serotonin receptors. However, TAP-144 has some limitations, including its solubility and stability in aqueous solutions, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for research on TAP-144. One direction is to study the effects of TAP-144 on other serotonin receptors, such as the 5-HT2A receptor, which is known to play a role in the pathophysiology of depression and anxiety. Another direction is to study the effects of TAP-144 in human subjects, to determine its potential as a therapeutic agent for the treatment of mood disorders. Additionally, further research is needed to optimize the synthesis of TAP-144 and to develop new analogs with improved properties for use in scientific research.

Synthesis Methods

The synthesis of TAP-144 involves several steps, starting with the reaction of 2-ethoxybenzylamine with 4-(2-chloroethyl)piperazine. This intermediate is then reacted with 2-methoxybenzoyl chloride to obtain the final product, TAP-144. The synthesis of TAP-144 has been optimized to yield high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

TAP-144 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the 5-HT1A receptor, which is known to play a key role in regulating mood, anxiety, and stress. TAP-144 has also been shown to have a unique mechanism of action, making it a valuable tool for researchers in the field of neuroscience and pharmacology.

properties

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-27-20-11-7-5-9-18(20)24-14-12-23(13-15-24)16-21(25)22-17-8-4-6-10-19(17)26-2/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJWRBKMHIGOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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